molecular formula C15H13F3N4OS2 B2734137 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1396846-50-6

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2734137
M. Wt: 386.41
InChI Key: XQHZKKWNDQVCOC-UHFFFAOYSA-N
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Description

Thiazoles and imidazoles are important heterocyclic moieties that possess a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

Thiazole and imidazole rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that your compound might undergo would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Some general properties of thiazole and imidazole derivatives include high solubility in water and other polar solvents, and the ability to form hydrogen bonds .

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Evaluation : Novel 4-thiazolidinones containing the benzothiazole moiety have been synthesized and evaluated for their anticancer activity. Certain compounds demonstrated significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Among these, specific derivatives were identified as particularly active, showcasing the potential of benzothiazole derivatives in anticancer drug development (Havrylyuk et al., 2010).

Antimicrobial and Antitumor Activity

  • Antitumor and Antimicrobial Properties : Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed considerable anticancer activity against some cancer cell lines. These findings highlight the potential of benzothiazole derivatives in the development of new therapeutic agents (Yurttaş et al., 2015).

Insecticidal Assessment

  • Insecticidal Activities : New heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research suggests the utility of such compounds in developing new insecticides (Fadda et al., 2017).

Synthesis and Characterization of Arylidene Compounds

  • Development of Arylidene Derivatives : Arylidene compounds derived from 2-iminothiazolidine-4-one have been synthesized, with potential applications in various fields due to their antimicrobial activities against both Gram-positive and Gram-negative bacteria (Azeez & Abdullah, 2019).

Novel Heterocyclic Syntheses

  • Cascade Reactions for Heterocyclic Compounds : Utilizing thioureido-acetamides as starting materials, a range of heterocycles was synthesized through one-pot cascade reactions, demonstrating the versatility of these compounds in generating diverse molecular structures (Schmeyers & Kaupp, 2002).

Future Directions

Thiazole and imidazole derivatives are areas of active research due to their wide range of biological activities . Future research might focus on developing new synthetic routes, exploring their mechanisms of action, and evaluating their potential as therapeutic agents .

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4OS2/c1-8-7-24-13(19-8)20-11(23)6-22(2)14-21-12-9(15(16,17)18)4-3-5-10(12)25-14/h3-5,7H,6H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHZKKWNDQVCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide

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